![molecular formula C26H23ClN2O4 B4579163 4-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B4579163.png)

4-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide

Übersicht

Beschreibung

Synthesis Analysis

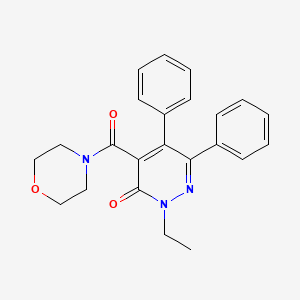

The synthesis of benzamide derivatives, including 4-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide, involves multiple steps that lead to compounds with potent gastrokinetic activity. One method involves the preparation of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, showing significant activity in enhancing gastric emptying in animal models. These compounds were synthesized by introducing various substituents at the N-4 position, including alkyl, phenoxyalkyl, (4-fluorobenzoyl)alkyl, and heteroarylmethyl groups, which significantly affected their biological activity (Kato et al., 1992).

Molecular Structure Analysis

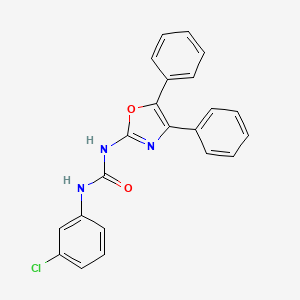

The molecular structure of related benzamide derivatives has been analyzed, showing distinct inhibitory capacities against cancer cell lines, suggesting that structural elements contribute significantly to their biological activities. For instance, the structure of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was determined, revealing its potent antitumor activity (Ji et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of these benzamides involves interactions with various functional groups to form compounds with enhanced biological activities. For example, the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine in the presence of a hydrogen chloride acceptor leads to the synthesis of compounds with potential antidepressant effects (Donskaya et al., 2004).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, play a crucial role in the compound's biological efficacy and stability. For instance, the crystal structure of related compounds has been characterized, providing insights into their stability and interaction potential with biological targets. The synthesis and characterization of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide revealed significant insights into its crystal structure, which may influence its biological activity (Lu et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical groups, stability under various conditions, and the potential for modifications, are critical for understanding the compound's applications and efficacy. The synthesis processes often involve the introduction of specific functional groups that enhance the compound's activity or selectivity towards certain biological targets. The gastrokinetic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds have been studied, demonstrating the importance of the amide linkage in their potent gastrokinetic activity (Kalo et al., 1995).

Wissenschaftliche Forschungsanwendungen

Gastrokinetic Activity

Research has shown that benzamide derivatives, including those structurally related to the compound , have demonstrated potent in vivo gastrokinetic activity. These compounds have been evaluated for their effects on gastric emptying, showing promise as gastrokinetic agents without the dopamine D2 receptor antagonistic activity associated with other agents in this category (Kato et al., 1992). This suggests potential applications in treating gastrointestinal motility disorders.

Synthesis and Chemical Properties

The compound's related research focuses on synthesis methods and structure-activity relationships, indicating its utility in chemical synthesis processes. For example, the synthesis of various benzamide derivatives with potential gastrokinetic activity highlights the compound's role in developing new therapeutic agents (Kato et al., 1991). Additionally, the exploration of novel synthesis pathways, such as those involving palladium-catalyzed vinylic substitution of aryl halides, suggests applications in organic chemistry and materials science (Sun, 1986).

Antidepressant Synthesis

Another avenue of research related to structurally similar compounds involves the synthesis of antidepressants. For instance, 4-Chloro-N-(3-morpholinopropyl)benzamide has been identified as an original domestic antidepressant belonging to the class of type A reversible MAO inhibitors. This highlights the potential psychiatric applications of the compound, especially in the synthesis of novel antidepressant drugs (Donskaya et al., 2004).

Antitumor Activity

Research into similar compounds has also uncovered potential antitumor applications. For example, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide exhibits distinct inhibitory capacity against cancer cell proliferation, suggesting that related compounds could be explored for their antitumor activities (Ji et al., 2018).

Antioxidant and Antinociceptive Activity

Furthermore, novel phenoxy acetyl carboxamides, including those with morpholine bases, have been synthesized and evaluated for antioxidant and antinociceptive activities. This research points to potential applications in the development of new treatments for oxidative stress and pain management (Manjusha et al., 2022).

Eigenschaften

IUPAC Name |

4-chloro-N-[(Z)-3-morpholin-4-yl-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O4/c27-21-11-9-20(10-12-21)25(30)28-24(26(31)29-13-15-32-16-14-29)18-19-5-4-8-23(17-19)33-22-6-2-1-3-7-22/h1-12,17-18H,13-16H2,(H,28,30)/b24-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPAIAQDCOWOFG-MOHJPFBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/NC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[(1Z)-3-(morpholin-4-yl)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4579081.png)

![3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B4579089.png)

![2-{[5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4579096.png)

![2-nitro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4579101.png)

![4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4579109.png)

![1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4579113.png)

![N-cyclohexyl-3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]octahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4579137.png)

![methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4579139.png)

![5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide](/img/structure/B4579149.png)

![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B4579152.png)

![2,2,2-trifluoro-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}ethanone](/img/structure/B4579154.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(methylthio)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4579172.png)